molecular formula C25H25N5O4 B12423209 S1PR1 agonist 2

S1PR1 agonist 2

Cat. No.: B12423209
M. Wt: 459.5 g/mol
InChI Key: XEVIKQRUGDKBFC-UHFFFAOYSA-N
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Description

Sphingosine-1-phosphate receptor 1 agonist 2 is a compound that targets the sphingosine-1-phosphate receptor 1, a G protein-coupled receptor. This receptor plays a crucial role in immune cell trafficking, vascular development, and other physiological processes. Sphingosine-1-phosphate receptor 1 agonist 2 is of significant interest due to its potential therapeutic applications in various diseases, including autoimmune disorders and cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sphingosine-1-phosphate receptor 1 agonist 2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations .

Industrial Production Methods: Industrial production of sphingosine-1-phosphate receptor 1 agonist 2 requires optimization of the synthetic routes to ensure high yield and purity. This involves scaling up the reactions, using efficient purification techniques, and adhering to stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions: Sphingosine-1-phosphate receptor 1 agonist 2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in the reactions involving sphingosine-1-phosphate receptor 1 agonist 2 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired outcomes .

Major Products Formed: The major products formed from the reactions of sphingosine-1-phosphate receptor 1 agonist 2 depend on the specific reagents and conditions used. These products are typically characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .

Mechanism of Action

Sphingosine-1-phosphate receptor 1 agonist 2 exerts its effects by binding to the sphingosine-1-phosphate receptor 1 on the surface of target cells. This binding activates the receptor, leading to the activation of downstream signaling pathways. These pathways include the phosphoinositide 3-kinase/AKT pathway, the mitogen-activated protein kinase/extracellular signal-regulated kinase pathway, and the nuclear factor kappa B pathway . The activation of these pathways results in various cellular responses, such as cell proliferation, migration, and survival .

Biological Activity

Sphingosine-1-phosphate receptor 1 (S1PR1) plays a crucial role in various biological processes, including immune cell trafficking, angiogenesis, and cellular survival. The compound "S1PR1 agonist 2" has been investigated for its biological activity, particularly its effects on T cells, endothelial cells, and its potential therapeutic applications.

S1PR1 is a G protein-coupled receptor that primarily signals through the Gαi pathway. Upon activation by sphingosine-1-phosphate (S1P) or selective agonists like this compound, S1PR1 inhibits adenylate cyclase activity, leading to decreased cyclic AMP (cAMP) levels and subsequent activation of phospholipase C (PLC), phosphoinositide 3-kinase (PI3K), and mitogen-activated protein kinase (MAPK) pathways. This signaling cascade is essential for regulating immune responses and maintaining lymphocyte homeostasis.

Biological Activity and Effects

T Cell Survival and Migration
Research indicates that S1PR1 agonists enhance T cell survival by modulating the balance of BCL2 family proteins and inhibiting JNK activity. In a study using SEW-2871, a chemical agonist of S1PR1, it was demonstrated that S1PR1 activation prevented naive T cell apoptosis, thereby supporting a diverse T cell repertoire necessary for effective immune responses .

Angiogenesis
S1PR1 also significantly influences angiogenesis. It has been shown that S1PR1 engagement amplifies VEGF signaling through the activation of c-Abl1, which phosphorylates VEGFR2, enhancing its retention on the cell surface and promoting endothelial cell migration . This mechanism suggests that S1PR1 agonists could be leveraged in therapeutic strategies aimed at modulating vascular growth in diseases such as cancer.

Table 1: Summary of Key Findings on this compound

StudyFindingsMethodology
S1PR1 agonist enhances naive T cell survival by inhibiting pro-apoptotic signals.Mouse model experiments with SEW-2871 treatment.
S1PR1 promotes angiogenesis via VEGF-VEGFR2 signaling enhancement.In vitro assays measuring endothelial cell migration.
Pseudoirreversible inhibition of S1PR1 leads to sustained anti-inflammatory effects.In vivo disease models with KSI-6666 administration.

Pharmacokinetics and Efficacy

The pharmacokinetic profile of S1PR agonists is critical for their therapeutic application. For instance, KSI-6666 has shown a half-maximal inhibitory concentration (IC50) of 6.4 nM in GTP binding assays, indicating potent activity against S1PR1 . Additionally, studies have demonstrated that prolonged treatment with S1PR antagonists can lead to diminished antibody responses due to the loss of naive T cells, highlighting the importance of careful dosing and monitoring in clinical settings .

Properties

Molecular Formula

C25H25N5O4

Molecular Weight

459.5 g/mol

IUPAC Name

5-[3-[1'-(2-hydroxyethyl)-2'-oxospiro[2,3-dihydroindene-1,4'-pyrrolidine]-4-yl]-1,2,4-oxadiazol-5-yl]-2-propan-2-yloxypyridine-3-carbonitrile

InChI

InChI=1S/C25H25N5O4/c1-15(2)33-23-16(12-26)10-17(13-27-23)24-28-22(29-34-24)19-4-3-5-20-18(19)6-7-25(20)11-21(32)30(14-25)8-9-31/h3-5,10,13,15,31H,6-9,11,14H2,1-2H3

InChI Key

XEVIKQRUGDKBFC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=N1)C2=NC(=NO2)C3=C4CCC5(C4=CC=C3)CC(=O)N(C5)CCO)C#N

Origin of Product

United States

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